molecular formula C11H6F3NO2 B2584996 8-(Trifluoromethyl)quinoline-4-carboxylic acid CAS No. 31009-01-5

8-(Trifluoromethyl)quinoline-4-carboxylic acid

Cat. No.: B2584996
CAS No.: 31009-01-5
M. Wt: 241.169
InChI Key: QCLHYUOVNZKMJW-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative with the molecular formula C11H6F3NO2. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The presence of the trifluoromethyl group enhances its biological activity and chemical stability, making it a compound of interest in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Trifluoromethyl)quinoline-4-carboxylic acid typically involves the cyclization of anilines with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. This reaction yields 1,4-dihydro-2-trifluoromethyl-4H-quinolinones, which can be further converted into the desired quinoline derivative . Another method involves the use of molecular iodine as a catalyst in ethanol, providing a mild and efficient route for the synthesis of quinoline derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and solvents to ensure high yield and purity. The use of environmentally benign reagents and conditions is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-(Trifluoromethyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, often leading to inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biological pathways, including those involved in cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Uniqueness: 8-(Trifluoromethyl)quinoline-4-carboxylic acid is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for developing new drugs and materials with improved properties .

Properties

IUPAC Name

8-(trifluoromethyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO2/c12-11(13,14)8-3-1-2-6-7(10(16)17)4-5-15-9(6)8/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLHYUOVNZKMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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